molecular formula C15H10N4OS B2513984 N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide CAS No. 2034585-78-7

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2513984
CAS RN: 2034585-78-7
M. Wt: 294.33
InChI Key: PIRIVKJBZRNIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been a topic of interest in recent years . A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyrimidines from N-aminopyridines and α,β-unsaturated compounds was developed . This procedure offered multisubstituted pyrazolo[1,5-a]pyrimidines in good to excellent yield with high and predictable regioselectivity .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives is characterized by a nitrogen ring junction . The characteristic of these motifs are found to be highly used in medicinal chemistry and drug molecule production .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .

Scientific Research Applications

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines (PPs), which is a part of the compound structure, have been identified as strategic compounds for optical applications. They have simpler and greener synthetic methodology and tunable photophysical properties. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Lipid Droplet Biomarkers

The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells). This demonstrates the interesting versatility of this core .

Antitumor Effects

Pyrazolo[1,5-a]pyrimidine derivatives, which are part of the compound structure, have been found to have antitumor effects in a variety of cancer cell lines . They receive major attention in biological applications, with the cancer therapeutics field being the most attractive area .

Enzymatic Inhibitory Activity

These compounds have shown potential in enzymatic inhibitory activity. This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Cyanated Pyrazolo[1,5-a]pyridines

By utilizing the dual reactivity function of N-aminopyridinium ylides, a direct [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals can be developed to build the pyrazolo[1,5-a]pyridine core while introducing a cyano group .

Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones

Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .

Future Directions

Pyrazolo[1,5-a]pyridine derivatives, including “N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide”, have significant potential in medicinal chemistry and drug molecule production . The growing wealth of pyrazolo[1,5-a]pyridine analog focuses on synthetic strategies in current years . This suggests that there may be future research and development in this area.

properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS/c20-15(10-1-2-13-14(7-10)21-9-16-13)18-11-4-6-19-12(8-11)3-5-17-19/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRIVKJBZRNIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC4=CC=NN4C=C3)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.